4-Fluoro-2-nitro-N-methylaniline
Overview
Description
“4-Fluoro-2-nitro-N-methylaniline” is a biochemical used for proteomics research . It has a molecular formula of C7H7FN2O2 and a molecular weight of 170.14 .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-nitro-N-methylaniline” consists of a benzene ring with a fluoro group at the 4th position, a nitro group at the 2nd position, and a methylamino group .Scientific Research Applications
Biotransformation Studies:
4-Fluoro-2-nitro-N-methylaniline serves as a model compound for investigating the biotransformation of secondary aromatic amines. Researchers study its metabolic pathways, enzymatic reactions, and potential toxic intermediates. Understanding these processes can aid drug development and environmental risk assessment .
Flavin-Containing Monooxygenase (FMO) Research:
This compound plays a role in FMO-catalyzed reactions. FMOs are enzymes involved in xenobiotic metabolism, including the oxidation of nitrogen-containing compounds. Investigating how 4-Fluoro-2-nitro-N-methylaniline interacts with FMOs provides insights into drug metabolism and detoxification pathways .
Synthetic Chemistry:
Researchers use 4-Fluoro-2-nitro-N-methylaniline as a building block in synthetic chemistry. It participates in diverse reactions, such as Leimgruber-Batcho reactions, leading to the preparation of other valuable compounds. For instance, it contributes to the synthesis of 6-chloro-5-fluoroindole .
Materials Science:
The unique fluorine substitution in this compound influences its electronic properties. Scientists explore its potential as a functional material, especially in organic electronics, sensors, and optoelectronic devices. Its electron-donating and accepting abilities make it intriguing for materials design .
Pharmaceutical Research:
Although not directly used as a drug, 4-Fluoro-2-nitro-N-methylaniline informs drug design. Medicinal chemists study its structure-activity relationships (SAR) to optimize drug candidates. Insights gained from this compound can lead to more effective and safer pharmaceuticals .
Environmental Monitoring:
Given its potential environmental presence, researchers investigate the fate and behavior of 4-Fluoro-2-nitro-N-methylaniline in ecosystems. Analytical methods detect trace amounts, helping assess environmental contamination and evaluate its impact on organisms .
Safety And Hazards
While specific safety and hazard data for “4-Fluoro-2-nitro-N-methylaniline” is not available, similar compounds such as “4-Fluoro-N-methylaniline” are known to cause serious eye damage, skin irritation, and may be harmful if swallowed . They may also cause an allergic skin reaction, respiratory irritation, and are combustible liquids .
properties
IUPAC Name |
4-fluoro-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGNVHWXQYICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379161 | |
Record name | 4-Fluoro-2-nitro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitro-N-methylaniline | |
CAS RN |
704-05-2 | |
Record name | 4-Fluoro-2-nitro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 704-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.